2-[3,4-(Methylenedioxy)benzoyl]benzoic acid 2-[3,4-(Methylenedioxy)benzoyl]benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13512461
InChI: InChI=1S/C15H10O5/c16-14(10-3-1-2-4-11(10)15(17)18)9-5-6-12-13(7-9)20-8-19-12/h1-7H,8H2,(H,17,18)
SMILES: C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O
Molecular Formula: C15H10O5
Molecular Weight: 270.24 g/mol

2-[3,4-(Methylenedioxy)benzoyl]benzoic acid

CAS No.:

Cat. No.: VC13512461

Molecular Formula: C15H10O5

Molecular Weight: 270.24 g/mol

* For research use only. Not for human or veterinary use.

2-[3,4-(Methylenedioxy)benzoyl]benzoic acid -

Specification

Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
IUPAC Name 2-(1,3-benzodioxole-5-carbonyl)benzoic acid
Standard InChI InChI=1S/C15H10O5/c16-14(10-3-1-2-4-11(10)15(17)18)9-5-6-12-13(7-9)20-8-19-12/h1-7H,8H2,(H,17,18)
Standard InChI Key HTSJABOLWANPAN-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

2-[3,4-(Methylenedioxy)benzoyl]benzoic acid (C₁₅H₁₀O₅) consists of a benzoic acid core linked to a 3,4-methylenedioxybenzoyl group. The methylenedioxy ring (1,3-benzodioxole) is fused to the benzoyl moiety, creating a planar structure that enhances π-π stacking interactions, a feature critical for binding to biological targets . Key functional groups include:

  • A carboxylic acid group at the 2-position of the benzoic acid ring.

  • A benzodioxole system (O-CH₂-O) at the 3,4-positions of the benzoyl group.

The molecular weight is 270.24 g/mol, with a calculated exact mass of 270.0528 . The presence of electron-withdrawing groups (carboxylic acid and benzodioxole) influences its acidity (predicted pKa ≈ 3.1) and solubility profile .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₀O₅
Molecular Weight270.24 g/mol
LogP (Partition Coefficient)1.8 (predicted)
Topological Surface Area85.2 Ų

Synthesis Methodologies

Table 2: Comparative Synthesis Approaches

MethodConditionsYield (%)Reference
Friedel-Crafts AcylationAlCl₃, CH₂Cl₂, 0°C → rt65–72
Molten-State Reaction100–130°C, solvent-free85*
Ester HydrolysisNaOH (aq), reflux>90

*Reported for analogous compounds .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<1 mg/mL at 25°C) but is soluble in polar organic solvents (e.g., DMSO, ethanol) . Its stability is pH-dependent, with degradation observed under strongly alkaline conditions due to hydrolysis of the methylenedioxy ring .

Spectral Characterization

  • IR Spectroscopy: Strong absorption bands at 1700 cm⁻¹ (C=O stretch, carboxylic acid) and 1250 cm⁻¹ (C-O-C stretch, benzodioxole) .

  • NMR (¹H): Signals at δ 6.8–7.4 ppm (aromatic protons), δ 5.9 ppm (singlet, O-CH₂-O), and δ 12.1 ppm (broad, COOH) .

Industrial and Pharmaceutical Applications

Drug Development

The compound serves as a precursor in synthesizing NSAIDs and antitubercular agents. Its benzodioxole moiety is a key pharmacophore in drugs targeting neurological and inflammatory disorders .

Material Science

Due to its planar structure and π-electron system, it has been explored in organic semiconductors and coordination polymers .

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